N744 tosylate
Overview
Description
N744 tosylate is a solid compound with a purple/blue color . It is known as an inhibitor of tau aggregation . The tau proteins are believed to be robust markers for disease progression .
Molecular Structure Analysis
The molecular formula of N744 tosylate is C25H29N2O4S2·C7H7O3S . It has a molecular weight of 656.83 . At physiological pH, N744 tosylate is a positively charged molecule .Physical And Chemical Properties Analysis
N744 tosylate is a solid compound with a purple/blue color . It has a solubility of approximately 10 mg/mL in DMSO . It should be stored at -20°C and protected from light .Scientific Research Applications
Alzheimer's Disease and Tau Protein Aggregation
Tau Filament Inhibition and Reversal : N744 has been identified as a potential inhibitor of tau fibrillization, a process associated with Alzheimer's disease. It inhibits the aggregation of the tau protein and promotes the disaggregation of already formed tau filaments, suggesting a potential pharmacological approach for neurodegeneration related to tau fibrillization (Chirita, Necula, & Kuret, 2004).
Selective Inhibition of Tau Fibrillization : N744 demonstrates selective inhibition of tau fibrillization, distinguishing it from other protein aggregations such as Abeta and alpha-synuclein. This specificity towards tau proteins could be significant in targeting Alzheimer's pathology (Necula, Chirita, & Kuret, 2005).
Influence of Aggregation State on Potency : The effectiveness of N744 as a tau fibrillization inhibitor is affected by its aggregation state. This study sheds light on the complexity of dose-response relationships in potential therapeutic applications (Congdon, Necula, Blackstone, & Kuret, 2007).
properties
IUPAC Name |
2-[(2Z)-2-[(2E)-2-[[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-5-methoxy-1,3-benzothiazol-3-yl]ethanol;4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N2O4S2.C7H8O3S/c1-4-17(13-24-26(9-11-28)20-15-18(30-2)5-7-22(20)32-24)14-25-27(10-12-29)21-16-19(31-3)6-8-23(21)33-25;1-6-2-4-7(5-3-6)11(8,9)10/h5-8,13-16,28-29H,4,9-12H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAAALBHKARVSX-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)OC)CCO)C=C3N(C4=C(S3)C=CC(=C4)OC)CCO.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\C1=[N+](C2=C(S1)C=CC(=C2)OC)CCO)/C=C\3/N(C4=C(S3)C=CC(=C4)OC)CCO.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O7S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N744 tosylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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